Lipophilicity Differentiation: CLogP Comparison of N4-Substituted 3,4-Diaminopyridine Analogs
The calculated partition coefficient (CLogP) serves as a key determinant of membrane permeability and bioavailability potential in drug discovery. N4-Phenethylpyridine-3,4-diamine hydrochloride exhibits a CLogP of 2.886, as reported on the Enamine product datasheet . This value is substantially higher than the parent 3,4-diaminopyridine (estimated CLogP approximately 0.4 based on its low molecular weight and high hydrogen-bonding capacity), and moderately higher than the N4-benzyl analog (CLogP estimated approximately 1.8–2.0). The N4-phenyl analog (CAS 35826-31-4), lacking the ethylene linker, has a predicted CLogP of approximately 1.5. This increased lipophilicity of the phenethyl derivative positions it within the optimal range for CNS drug-likeness (CLogP 2–4) and may confer superior passive membrane permeability compared to less lipophilic N4-substituted analogs, though direct comparative permeability data are not available.
| Evidence Dimension | Calculated lipophilicity (CLogP) as predictor of membrane permeability |
|---|---|
| Target Compound Data | CLogP = 2.886 |
| Comparator Or Baseline | 3,4-Diaminopyridine (parent): CLogP ~0.4 (estimated); N4-Phenylpyridine-3,4-diamine: CLogP ~1.5 (estimated); N4-Benzylpyridine-3,4-diamine: CLogP ~1.8–2.0 (estimated) |
| Quantified Difference | Target compound CLogP is approximately 2.5 log units higher than parent 3,4-DAP, approximately 1.4 log units higher than N4-phenyl analog, and approximately 0.9 log units higher than N4-benzyl analog |
| Conditions | CLogP values calculated; experimental logP/logD not reported for these specific analogs |
Why This Matters
For procurement decisions in CNS-targeted medicinal chemistry programs, the CLogP of 2.886 positions N4-phenethylpyridine-3,4-diamine hydrochloride closer to the optimal lipophilicity range for blood-brain barrier penetration than either the parent 3,4-DAP or the N4-phenyl analog, making it a preferential scaffold for CNS drug discovery.
